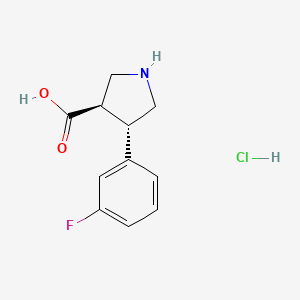

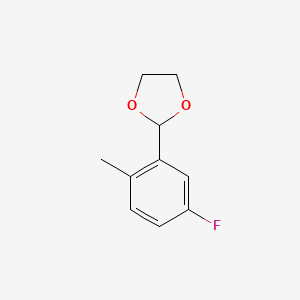

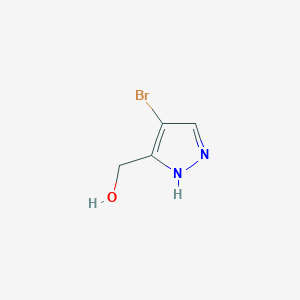

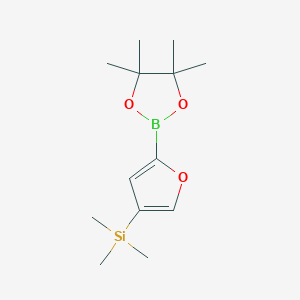

(4-bromo-1H-pyrazol-3-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

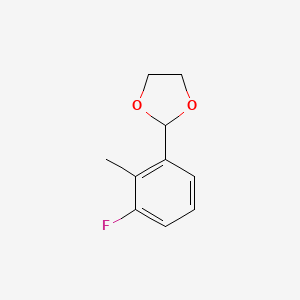

(4-bromo-1H-pyrazol-3-yl)methanol is a useful research compound. Its molecular formula is C4H5BrN2O and its molecular weight is 177.00 g/mol. The purity is usually 95%.

The exact mass of the compound this compound, 95% is 175.95853 g/mol and the complexity rating of the compound is 80.4. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research on compounds closely related to "(4-Bromo-1H-pyrazol-3-yl)methanol" has focused on their synthesis and structural characterization. For instance, studies have developed methods for synthesizing pyrazole derivatives and analyzed their structural aspects through crystallography. One study detailed the synthesis of a related compound by oxidation, highlighting the compound's structural angles and dihedral relations, which are crucial for understanding molecular interactions and properties (Fu-Rong Li et al., 2012).

Antimicrobial and Anticancer Activity

Another significant area of application for pyrazole derivatives includes antimicrobial and anticancer activities. Research has been conducted to synthesize new derivatives and test their effectiveness against various microbial strains and cancer cells. For example, a series of pyrazol-1-yl methanone derivatives were synthesized and found to exhibit promising antimicrobial activity, with some compounds showing activity comparable to standard drugs (Satyender Kumar et al., 2012). Additionally, novel pyrazole derivatives were evaluated for their anticancer activity, with certain compounds demonstrating higher activity than reference drugs (H. Hafez et al., 2016).

Catalytic and Chemical Reactions

Pyrazole compounds have also been explored for their role in catalytic processes and chemical reactions. A study on the reaction of similar compounds with nicotinic hydrazide in different solvents provides insights into the formation of pyrazole derivatives under various conditions, which is valuable for synthetic chemistry applications (Лариса А. Баева et al., 2020).

Coordination Polymers and Magnetic Properties

Additionally, pyrazole-based compounds have been used in the construction of coordination polymers, with studies examining their magnetic properties. For example, one research effort created 1D coordination polymers from pyrazolate units, leading to materials with interesting magnetic behaviors, such as long-range magnetic ordering and single-chain magnet properties (Caiming Liu et al., 2009).

Eco-friendly Synthesis Strategies

The eco-friendly synthesis of heterocyclic compounds, including those related to pyrazoles, is another area of interest. A study highlighted a strategy for synthesizing pyrazolic carboxylic α-amino esters, emphasizing the importance of sustainable methods in chemical synthesis (E. Mabrouk et al., 2020).

Mecanismo De Acción

Target of Action

Pyrazole-bearing compounds, which include (4-bromo-1h-pyrazol-3-yl)methanol, are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that this compound might interact with its targets in a similar manner.

Biochemical Pathways

It is known that pyrazole derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects .

Result of Action

Similar pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Propiedades

IUPAC Name |

(4-bromo-1H-pyrazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2O/c5-3-1-6-7-4(3)2-8/h1,8H,2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZTUEUYKAOHRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Aminospiro[2.3]hexane-5-carboxylic acid](/img/structure/B6329107.png)